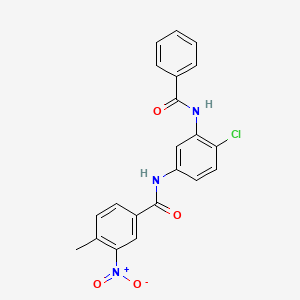![molecular formula C16H22N4O3 B11694417 methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11694417.png)
methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate is a complex organic compound that features a benzimidazole core structure
Métodos De Preparación
The synthesis of methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzimidazole core is replaced by the morpholine moiety.
Formation of the Imino Group: The imino group is introduced through the reaction of the benzimidazole derivative with an appropriate amine under dehydrating conditions.
Esterification: Finally, the ester group is introduced by reacting the intermediate with methyl chloroacetate under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the morpholine group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, halides.
Aplicaciones Científicas De Investigación
Methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions due to its ability to modulate biological processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparación Con Compuestos Similares
Methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate can be compared with other benzimidazole derivatives and morpholine-containing compounds. Similar compounds include:
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound also contains a morpholine group and is studied for its biological activity.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Another compound with a morpholine group, known for its interactions with kinase enzymes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H22N4O3 |
|---|---|
Peso molecular |
318.37 g/mol |
Nombre IUPAC |
methyl 2-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C16H22N4O3/c1-22-15(21)12-20-14-5-3-2-4-13(14)19(16(20)17)7-6-18-8-10-23-11-9-18/h2-5,17H,6-12H2,1H3 |
Clave InChI |
SQMXFODMVWYJRA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C2=CC=CC=C2N(C1=N)CCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11694342.png)

![4-{(2E)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11694349.png)
![4-fluoro-N-[3-({(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11694351.png)
![(5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11694360.png)

![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694376.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11694386.png)
![(2Z,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11694389.png)
![3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide](/img/structure/B11694395.png)

![(3E)-1-(3-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694403.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B11694407.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11694414.png)
